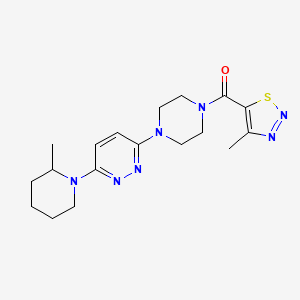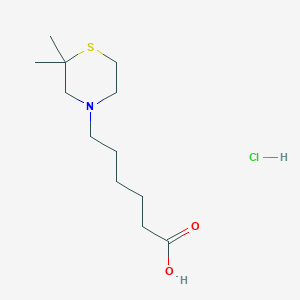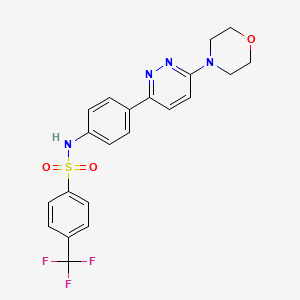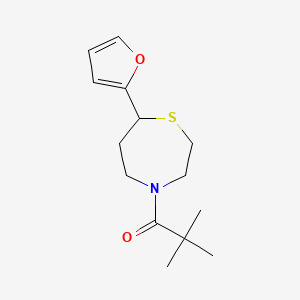
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the chromene and indole cores, followed by various functional group interconversions and coupling reactions. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the indole and chromene rings would likely result in a rigid, planar structure. The methoxy and carboxamide groups could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The indole and chromene rings are aromatic and would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The methoxy group could act as a directing group in these reactions. The carboxamide group could undergo hydrolysis, amidation, and other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups would likely make it soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .Scientific Research Applications
Crystalline Structure and Polymorphism
The compound "N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-2-oxo-2H-chromene-3-carboxamide" is related to the chromene family, known for its diverse applications in scientific research. One study focuses on the crystalline structure and polymorphism of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, highlighting the importance of these compounds in crystallography and material science. The research demonstrates the compound's ability to form different polymorphs and its anti-rotamer conformation, which is crucial for understanding its interaction with other molecules and its potential applications in materials science (Reis et al., 2013).
Synthetic Approaches and Properties
Another aspect of the research on this compound is centered on its synthesis and the properties of its derivatives. One study discusses the synthesis and properties of 3-substituted chromen-2-ones, a category to which this compound belongs. The paper explores the condensation reactions involved in creating these compounds and the X-ray analysis of specific derivatives, providing valuable insights into their chemical behavior and potential applications in chemical synthesis (Dyachenko et al., 2020).
Antioxidant and Antimicrobial Activities
The biological evaluation of Schiff bases containing the indole moiety, related to the compound , underscores its potential in pharmacology and biochemistry. The study synthesizes new Schiff bases and tests them for antioxidant and antimicrobial activities, revealing some compounds' promising activities in these domains (Saundane & Mathada, 2015).
Radioligand and Receptor Studies
Research on analogs of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, closely related to the compound , illuminates its potential application in neuropharmacology and molecular imaging. The study discusses the preparation and in vitro and in vivo evaluation of these compounds as radioligands for the serotonin 5-HT1A receptor, crucial for understanding and treating neuropsychiatric disorders (García et al., 2014).
Anticholinesterase Activity
The compound's relevance in medicinal chemistry is further highlighted by its role in synthesizing N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, which exhibit significant anticholinesterase activity. Such activity is crucial in the context of treating neurodegenerative diseases like Alzheimer's, suggesting potential therapeutic applications (Ghanei-Nasab et al., 2016).
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. Given the biological activity of many indole and chromene derivatives, it’s possible that this compound could have potential applications in medicinal chemistry or drug discovery .
properties
IUPAC Name |
N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4S/c1-32-19-12-10-17(11-13-19)24-25(20-7-3-4-8-22(20)29-24)34-15-14-28-26(30)21-16-18-6-2-5-9-23(18)33-27(21)31/h2-13,16,29H,14-15H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRZMGJBHGNUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2454077.png)
![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2454085.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2454089.png)




![Ethyl 2-[(2-phenylethyl)amino]acetate](/img/structure/B2454095.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2454096.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2454099.png)